Cas no 67828-42-6 (Methyl 2,4-dihydroxyphenylacetate)
Methyl 2,4-dihydroxyphenylacetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2,4-Dihydroxyphenylacetate
- Benzeneacetic acid, 2,4-dihydroxy-, methyl ester
- methyl 2-(2,4-dihydroxyphenyl)acetate
- Benzeneacetic acid, 2,4-dihydroxy-, methyl ester
- methyl(2,4-dihydroxyphenyl)acetate
- 6924AJ
- FCH2048053
- TRA0047948
- SY024356
- 2,4-Dihydroxybenzeneacetic acid methyl ester
- 2,4-Dihydroxy-phenyl-acetic acid methyl ester
- DTXSID4070667
- SCHEMBL8764395
- 67828-42-6
- Methyl 2 pound not4-Dihydroxyphenylacetate
- FT-0757209
- AKOS022857006
- A867184
- J-507229
- methyl2,4-dihydroxyphenylacetate
- AS-32634
- EINECS 267-264-9
- MFCD24726515
- NS00036202
- FSSXHUOFRDFPMF-UHFFFAOYSA-N
- DA-03700
- Methyl 2,4-dihydroxyphenylacetate
-
- MDL: MFCD24726515
- Inchi: 1S/C9H10O4/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5,10-11H,4H2,1H3
- InChI Key: FSSXHUOFRDFPMF-UHFFFAOYSA-N
- SMILES: OC1C=C(C=CC=1CC(=O)OC)O
Computed Properties
- Exact Mass: 182.05800
- Monoisotopic Mass: 182.057909
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 66.8
Experimental Properties
- Color/Form: Powder
- Density: 1.309
- Boiling Point: 335.5°C at 760 mmHg
- Flash Point: 136.4°C
- Refractive Index: 1.575
- PSA: 66.76000
- LogP: 0.81330
Methyl 2,4-dihydroxyphenylacetate Pricemore >>
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| Alichem | A019122424-250mg |
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| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M73820-1g |
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| A2B Chem LLC | AB75543-5mg |
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| A2B Chem LLC | AB75543-10mg |
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Methyl 2,4-dihydroxyphenylacetate Suppliers
Methyl 2,4-dihydroxyphenylacetate Related Literature
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1. Analytical methods for determination and sensing of fluoride in biotic and abiotic sources: a reviewAnkita Dhillon,Manjula Nair,Dinesh Kumar Anal. Methods 2016 8 5338
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Xue Yong,Minjian Su,Wen Wang,Yichen Yan,Jinqing Qu,Ruiyuan Liu Org. Biomol. Chem. 2013 11 2254
Additional information on Methyl 2,4-dihydroxyphenylacetate
Methyl 2,4-dihydroxyphenylacetate (CAS No. 67828-42-6): A Comprehensive Overview
Methyl 2,4-dihydroxyphenylacetate (CAS No. 67828-42-6) is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This ester derivative of phenylacetic acid, characterized by the presence of hydroxyl groups at the 2nd and 4th positions of the benzene ring, has garnered attention due to its potential biological activities and its role in synthetic chemistry.
The structural motif of Methyl 2,4-dihydroxyphenylacetate positions it as a valuable intermediate in the synthesis of various pharmacologically active molecules. The hydroxyl groups contribute to its reactivity, making it a versatile building block for further functionalization. This compound has been explored in the development of potential therapeutic agents, particularly those targeting inflammatory and metabolic pathways.
Recent research has highlighted the pharmacological significance of phenolic derivatives, and Methyl 2,4-dihydroxyphenylacetate is no exception. Studies have demonstrated its ability to modulate key enzymes and receptors involved in cellular signaling. For instance, preliminary investigations suggest that this compound may exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase pathways. Such findings are particularly relevant in the context of chronic inflammatory diseases where COX-2 inhibition is a primary therapeutic strategy.
In addition to its anti-inflammatory potential, Methyl 2,4-dihydroxyphenylacetate has been investigated for its metabolic effects. Research indicates that it may influence glucose metabolism by interacting with mitochondrial enzymes and enhancing insulin sensitivity. These observations are particularly intriguing given the rising prevalence of metabolic disorders such as type 2 diabetes. The ability of this compound to modulate metabolic pathways underscores its therapeutic promise and highlights its relevance in contemporary drug discovery efforts.
The synthesis of Methyl 2,4-dihydroxyphenylacetate involves well-established organic chemistry techniques, including esterification and hydroxyl group introduction. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The development of efficient synthetic routes has been crucial in facilitating further research and application of this compound in drug development.
The pharmacokinetic profile of Methyl 2,4-dihydroxyphenylacetate is another area of active investigation. Studies have begun to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for determining optimal dosing regimens and predicting clinical efficacy. Preliminary data suggest that the compound exhibits moderate bioavailability and a favorable metabolic clearance profile, which could be advantageous for therapeutic applications.
The safety profile of Methyl 2,4-dihydroxyphenylacetate has also been examined in preclinical studies. Toxicological assessments have been conducted to evaluate potential side effects and determine safe exposure levels. These studies have provided valuable insights into the compound's tolerability and have helped to establish a foundation for future clinical trials. The absence of significant toxicological findings to date has bolstered confidence in its potential as a lead compound for further development.
In conclusion, Methyl 2,4-dihydroxyphenylacetate (CAS No. 67828-42-6) represents a promising candidate for therapeutic intervention in various disease states. Its structural features, combined with emerging evidence of its biological activity and favorable pharmacokinetic properties, make it an attractive molecule for further investigation. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play a significant role in the advancement of pharmaceutical sciences.
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